![molecular formula C10H14BrNOS B13556685 {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine is a relatively new and emerging research element in the field of chemistry. It is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfanyl group attached to an ethylamine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with 2-bromoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and the sulfanyl group play crucial roles in its binding affinity and specificity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
相似化合物的比较
Similar Compounds
- {2-[(5-Chloro-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
- {2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
- {2-[(5-Iodo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
Uniqueness
The presence of the bromine atom in {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
属性
分子式 |
C10H14BrNOS |
|---|---|
分子量 |
276.20 g/mol |
IUPAC 名称 |
2-(5-bromo-2-methoxyphenyl)sulfanyl-N-methylethanamine |
InChI |
InChI=1S/C10H14BrNOS/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7,12H,5-6H2,1-2H3 |
InChI 键 |
IYPVIPDRMXHSTC-UHFFFAOYSA-N |
规范 SMILES |
CNCCSC1=C(C=CC(=C1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)
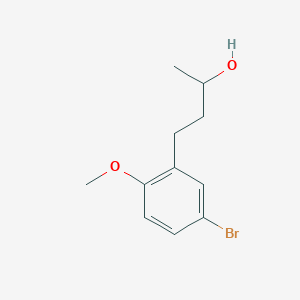
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
![6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)
![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)
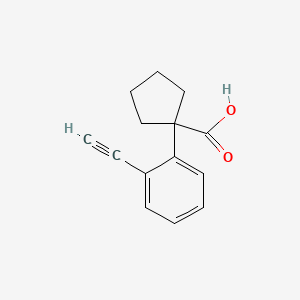
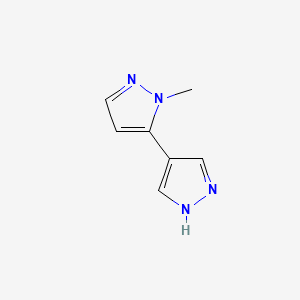
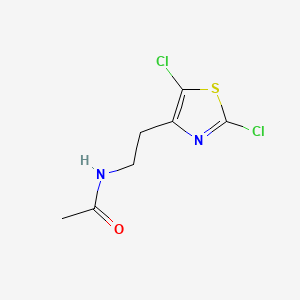
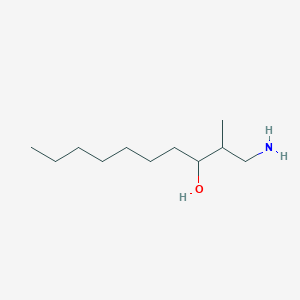

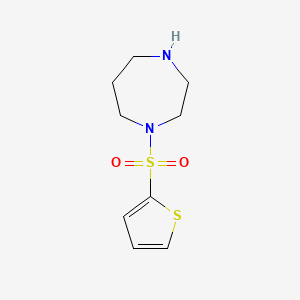
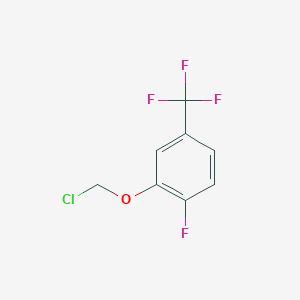
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
